molecular formula C21H19FN4O4S B2869328 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533869-48-6

4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2869328
CAS No.: 533869-48-6
M. Wt: 442.47
InChI Key: HFRRAEUKBADABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a 1,3,4-oxadiazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the benzamide core: This can be done through an amidation reaction, where the oxadiazole derivative is reacted with a benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide may be studied for its potential biological activity. Compounds with similar structures have shown promise as antimicrobial or anticancer agents.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the oxadiazole ring and the fluorophenyl group suggests it might interact with biological targets in unique ways, potentially leading to new drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could facilitate binding to specific molecular targets, while the fluorophenyl group might enhance its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diallylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.

    4-(N,N-diallylsulfamoyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.

Uniqueness

The presence of the fluorophenyl group in 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide makes it unique compared to its analogs. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, which can be crucial for its biological activity and industrial applications.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h3-12H,1-2,13-14H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRRAEUKBADABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.